3-(4-Methylpiperazin-1-yl)propanenitrile
Overview
Description
“3-(4-Methylpiperazin-1-yl)propanenitrile” is a chemical compound with the molecular formula C8H15N3 . It is related to “3-(4-Methylpiperazin-1-yl)propanoic acid”, which has the molecular formula C8H16N2O2 .
Synthesis Analysis
The synthesis of related piperazine compounds has been discussed in various studies . For instance, one study discusses the anti-inflammatory effects of a new piperazine derivative . Another study discusses the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl .Molecular Structure Analysis
The molecular structure of “3-(4-Methylpiperazin-1-yl)propanenitrile” can be inferred from its molecular formula, C8H15N3 . It is related to “3-(4-Methylpiperazin-1-yl)propanoic acid”, which has the molecular formula C8H16N2O2 .Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have utilized compounds related to 3-(4-Methylpiperazin-1-yl)propanenitrile for the synthesis of diverse heterocyclic structures. For instance, 2-arylhydrazononitriles have been employed as key synthons for generating new indole-containing heterocycles, such as triazoles, pyrazoles, and pyrimidines, with promising antimicrobial activities against a variety of pathogens (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). Similarly, 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives have been reacted with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives (Dawood, Farag, & Ragab, 2004).
Catalysis
N-Methylpiperazine-functionalized materials have been developed to catalyze significant chemical reactions. For example, an N-methylpiperazine-functionalized polyacrylonitrile fiber has been created to catalyze the Gewald reaction, facilitating the synthesis of 3-substituted 2-aminothiophenes in good to excellent yields (Ma, Yuan, Xu, Li, Tao, & Zhang, 2012). Silica-bonded N-propylpiperazine derivatives have also been used as recyclable catalysts for synthesizing various organic compounds, demonstrating their efficiency and reusability in organic synthesis (Niknam & Jamali, 2012).
Polymorph Study
Polymorphs of compounds structurally similar to 3-(4-Methylpiperazin-1-yl)propanenitrile have been explored, such as ASP3026, a selective inhibitor of the EML4-ALK fusion protein. Studies on ASP3026 have identified various polymorphs and investigated their formation, stability, and the effects of crystallization process parameters (Takeguchi et al., 2015). These investigations are crucial for the development of pharmaceutical formulations and understanding the material properties of these compounds.
Safety And Hazards
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2,4-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZMOGFGIJQCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388862 | |
Record name | 3-(4-methylpiperazin-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)propanenitrile | |
CAS RN |
4491-92-3 | |
Record name | 3-(4-methylpiperazin-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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